1-(2-Phenyltetrazol-5-yl)ethanone
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Overview
Description
1-(2-Phenyltetrazol-5-yl)ethanone is a chemical compound with the molecular formula C9H8N4O. It is characterized by the presence of a tetrazole ring attached to a phenyl group and an ethanone moiety.
Preparation Methods
The synthesis of 1-(2-Phenyltetrazol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-phenyl-2H-tetrazole-5-thiol with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Another approach involves the use of 1-phenyl-1H-tetrazole-5-thiol and [Me2NCHSEt]+ BF4−, which leads directly to the formation of the desired product .
Chemical Reactions Analysis
1-(2-Phenyltetrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenyltetrazol-5-yl)ethanone has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Phenyltetrazol-5-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
1-(2-Phenyltetrazol-5-yl)ethanone can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but with a thiol group instead of an ethanone moiety.
2-Phenyl-2H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1-(2-Phenyltetrazol-5-yl)methanol: The ethanone group is replaced by a hydroxyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the tetrazole ring with an ethanone group, providing a distinct set of chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable tool for scientists and engineers.
Properties
CAS No. |
78984-93-7 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-(2-phenyltetrazol-5-yl)ethanone |
InChI |
InChI=1S/C9H8N4O/c1-7(14)9-10-12-13(11-9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
BELYVCVZCKOIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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